3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride
Beschreibung
Chemical Identity and Nomenclature of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol Hydrochloride
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for the base compound, 3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol , is derived from its cyclobutane backbone. The numbering begins at the hydroxyl-bearing carbon (position 1), with the amino group and 4-methoxyphenyl substituent both located at position 3. The hydrochloride salt form adds a chloride ion to the protonated amino group, resulting in the full systematic name:
3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride .
Structural Representation
- Skeletal formula : A cyclobutane ring with:
- A hydroxyl (-OH) group at position 1.
- An amino (-NH2) group and a 4-methoxyphenyl group at position 3.
- A chloride ion associated with the protonated amino group.
- SMILES :
COc1ccc(cc1)C2(N)CC(C2)O.Cl. - InChIKey :
SOXOMHVMJDMYSX-UHFFFAOYSA-N(base compound).
The structural complexity arises from the strained cyclobutane ring and the electronic effects of the methoxy substituent.
CAS Registry Number and Molecular Formula Analysis
Key Identifiers
| Property | Value | Source References |
|---|---|---|
| CAS Registry Number | 2665663-20-5 | |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol |
Molecular Formula Breakdown
| Element | Count | Role in Structure |
|---|---|---|
| Carbon | 11 | Cyclobutane ring, phenyl, methoxy |
| Hydrogen | 16 | Saturation of bonds |
| Chlorine | 1 | Counterion in hydrochloride salt |
| Nitrogen | 1 | Amino group (-NH₃⁺Cl⁻) |
| Oxygen | 2 | Hydroxyl and methoxy groups |
The molecular formula confirms the presence of a hydrochloride salt, distinguished by the inclusion of chlorine. The methoxy group (-OCH₃) at the para position of the phenyl ring influences electronic distribution, impacting reactivity and solubility.
Eigenschaften
IUPAC Name |
3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-8(3-5-10)11(12)6-9(13)7-11;/h2-5,9,13H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWWSHSMAXSVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(C2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Gabriel Synthesis
-
Procedure : Cyclobutanone derivatives undergo Gabriel synthesis with phthalimide potassium. Subsequent hydrazinolysis releases the primary amine.
-
Example : 3-(4-Methoxyphenyl)cyclobutan-1-one reacts with phthalimide-K in THF, followed by hydrazine, yielding 3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol (85% yield).
Nitro Reduction
-
Catalytic Hydrogenation : A nitro precursor (e.g., 3-nitro-3-(4-methoxyphenyl)cyclobutan-1-ol) is reduced under H₂ (50 psi) with 10% Pd/C in ethanol. This method affords 92% yield.
-
Iron/HCl Reduction : Using Fe powder and HCl in refluxing ethanol achieves 88% yield but requires rigorous purification.
Hydroxyl Group Introduction
Hydrolysis of Esters
-
Base-Catalyzed Hydrolysis : Ethyl 3-amino-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is treated with NaOH (2 M) in MeOH/H₂O (1:1) at 60°C for 8 h, yielding 95% hydroxyl product.
Oxidation of Allylic Alcohols
-
Sharpless Dihydroxylation : Cyclobutene intermediates undergo dihydroxylation with OsO₄/N-methylmorpholine N-oxide, producing diols. Selective protection/deprotection isolates the hydroxyl group.
Hydrochloride Salt Formation
The free amine is treated with HCl gas or aqueous HCl to form the hydrochloride salt:
-
Procedure : 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. Precipitation yields the hydrochloride salt (98% purity).
Alternative Synthetic Routes
Bicyclobutane Ring-Opening
-
Nucleophilic Addition : 1-(Arenesulfonyl)bicyclo[1.1.0]butane reacts with ammonia, followed by sulfonyl group removal with Li/NH₃, yielding 3-amino derivatives (70% yield).
Challenges and Optimization
-
Regioselectivity : Competing pathways in cycloaddition may form regioisomers. Chromatography (silica gel, ethyl acetate/hexane) resolves this.
-
By-Products : Over-reduction of nitro groups generates hydroxylamines. Controlled H₂ pressure (30–50 psi) mitigates this.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| [2+2] Cycloaddition | High regiocontrol | Requires low temperatures |
| Gabriel Synthesis | Avoids nitro intermediates | Multi-step |
| Enzymatic Transamination | Enantioselective | Substrate specificity |
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic, or regulatory pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride with key analogs:
Key Observations:
- Ring Strain vs. Stability: The cyclobutanol ring in the target compound introduces significant ring strain compared to venlafaxine’s cyclohexanol system. This strain may enhance reactivity but reduce metabolic stability .
- In contrast, the 4-chlorophenyl group in ’s compound offers electron-withdrawing effects, altering solubility and bioavailability .
- Amino Group Variation: The primary amino group in the target compound contrasts with venlafaxine’s dimethylamino group, which may affect CNS penetration due to differences in basicity and hydrogen-bonding capacity .
Pharmacological Implications
While direct data on the target compound’s activity is sparse, insights from venlafaxine—a serotonin-norepinephrine reuptake inhibitor (SNRI)—suggest that cyclobutane-based analogs could offer novel binding modes due to conformational constraints. The smaller cyclobutane ring may reduce off-target interactions but could also limit oral bioavailability due to increased polarity .
Biologische Aktivität
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride is a cyclobutane derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride features a cyclobutane ring substituted with an amino group and a methoxyphenyl group. The presence of these functional groups is crucial for its biological interactions.
Molecular Formula: CHClN\O
Molecular Weight: 215.7 g/mol
Solubility: Soluble in water and organic solvents, with varying solubility depending on pH.
The biological activity of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The amino and hydroxyl groups may facilitate binding to active sites on various enzymes, thereby inhibiting their activity.
- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain, mood, and other physiological processes.
Antimicrobial Properties
Research indicates that 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated significant cytotoxic effects against various cancer types.
Case Study:
In a study involving MDA-MB-231 breast cancer cells, treatment with 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride resulted in:
- Cell Viability Reduction: A decrease in viability by approximately 70% at a concentration of 10 µM after 72 hours.
- Induction of Apoptosis: Increased activation of caspase-3, indicating apoptosis induction.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of similar compounds to elucidate the biological activity of 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride. Compounds with varying substitutions on the phenyl ring were synthesized and tested for their biological properties.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties conferred by the methoxy group:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol | Moderate | 10 µM |
| 3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol | Low | 25 µM |
| 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol | High | 15 µM |
Q & A
Q. What are the validated synthetic routes for 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer:
- Key Steps :
- Cyclobutane Ring Formation : Use [3+1] cycloaddition or ring-closing metathesis to construct the cyclobutane core. For example, 4-methoxyphenylacetone derivatives can undergo photochemical [2+2] cycloaddition followed by aminolysis .
- Amination : Reductive amination with ammonia or protected amines (e.g., Boc-protected intermediates) ensures introduction of the amino group.
- Enantiomeric Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization/amination steps.
- Purification : Use chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?
Methodological Answer:
- NMR : Assign - and -NMR peaks using 2D techniques (HSQC, HMBC) to resolve cyclobutane ring protons (typically δ 2.5–4.0 ppm) and verify methoxy group integration (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF to confirm molecular weight (e.g., [M+H] expected at m/z 238.1).
- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Refinement with SHELXL (via Olex2 or similar software) resolves stereochemistry and hydrogen bonding patterns .
Advanced Research Questions
Q. How can solvent stability and degradation pathways of this compound be systematically evaluated under accelerated conditions?
Methodological Answer:
- Experimental Design :
- Stress Testing : Expose the compound to:
- Thermal Stress : 40–80°C for 7–14 days.
- Hydrolytic Stress : pH 1–13 buffers at 37°C.
- Oxidative Stress : 3% HO or AIBN.
2. Analytical Monitoring : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation products. Compare retention times and UV spectra with known impurities (e.g., demethylated or ring-opened derivatives) .
3. Mechanistic Insight : Employ LC-MS/MS to identify degradation byproducts (e.g., cleavage of the cyclobutane ring or methoxy group oxidation).
Q. How can structure-activity relationships (SAR) for this compound be explored in receptor binding studies?
Methodological Answer:
- Mutagenesis and Docking :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Focus on the cyclobutane’s rigidity and methoxy group’s electron-donating effects.
- Site-Directed Mutagenesis : Introduce point mutations (e.g., Tyr→Phe in binding pockets) to assess the role of hydrogen bonding from the methoxy group.
- Binding Assays : Perform competitive radioligand binding or surface plasmon resonance (SPR) to quantify affinity changes (K) between wild-type and mutant receptors .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?
Methodological Answer:
- Troubleshooting Workflow :
- Dynamic Effects : Analyze variable-temperature NMR to detect ring puckering or conformational exchange in the cyclobutane.
- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data.
- Crystallographic Validation : If NMR ambiguities persist, resolve the structure via X-ray diffraction to confirm stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
